Tetraethanol ammonium hydroxide

Catalog No.
S3343544
CAS No.
631-41-4
M.F
C8H21NO5
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethanol ammonium hydroxide

CAS Number

631-41-4

Product Name

Tetraethanol ammonium hydroxide

IUPAC Name

tetrakis(2-hydroxyethyl)azanium;hydroxide

Molecular Formula

C8H21NO5

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C8H20NO4.H2O/c10-5-1-9(2-6-11,3-7-12)4-8-13;/h10-13H,1-8H2;1H2/q+1;/p-1

InChI Key

VHLDQAOFSQCOFS-UHFFFAOYSA-M

SMILES

C(CO)[N+](CCO)(CCO)CCO.[OH-]

Canonical SMILES

C(CO)[N+](CCO)(CCO)CCO.[OH-]

Tetraethanol ammonium hydroxide is an organic compound with the molecular formula C8H21NO5\text{C}_8\text{H}_{21}\text{NO}_5. It is a quaternary ammonium hydroxide, characterized by a tetraethylammonium cation and a hydroxide anion. This compound is typically encountered in aqueous solutions, which are colorless and exhibit strong alkaline properties. Tetraethanol ammonium hydroxide is primarily used as a reagent in organic synthesis and has applications in material science, particularly in the preparation of zeolites and surface coatings for nanoparticles .

Typical of quaternary ammonium compounds. It can react with acids to form tetraethanol ammonium salts and water, following the general reaction:

R4N+OH+HXR4N+X+H2O\text{R}_4\text{N}^+\text{OH}^-+\text{HX}\rightarrow \text{R}_4\text{N}^+\text{X}^-+\text{H}_2\text{O}

where R\text{R} represents the ethyl groups and X\text{X} is the anion from the acid. This behavior is consistent with other quaternary ammonium hydroxides, which readily form salts upon interaction with acids .

Tetraethanol ammonium hydroxide can be synthesized through several methods, primarily involving the reaction of ethanolamine derivatives with ethylene oxide. The process typically involves:

  • Formation of Ethanolamines: Ethylene oxide reacts with ammonia to produce mono-, di-, tri-, and potentially tetraethanolamines.
  • Conversion to Hydroxide: The final step involves treating these ethanolamines with a strong base, leading to the formation of tetraethanol ammonium hydroxide.

Additionally, it can be generated as a byproduct during the synthesis of other ethanolamines, indicating its potential instability or reactivity .

Unique FeaturesTetraethanol Ammonium HydroxideC8H21NO5Organic synthesis, material scienceLess studied; potential instabilityTetramethylammonium HydroxideN(CH3)4OHSemiconductor etchingStrong base; widely used in industryTetraethylammonium Hydroxide(C2H5)4NOHOrganic synthesis, zeolite prepCommon reagent; stable in aqueous solution

Tetraethanol ammonium hydroxide shares similarities with other quaternary ammonium hydroxides such as:

  • Tetramethylammonium Hydroxide: Known for its strong basicity and use in semiconductor manufacturing.
  • Tetraethylammonium Hydroxide: Commonly used in organic synthesis and zeolite preparation.

Comparison Table

CompoundMolecular FormulaKey

Phase-Transfer Catalysis Mechanisms in Heterogeneous Systems

Tetraethanol ammonium hydroxide acts as a phase-transfer catalyst (PTC) by facilitating ion exchange between immiscible liquid phases (e.g., aqueous and organic). Its mechanism involves:

  • Anion Transfer: The hydroxide ion (OH⁻) forms a lipophilic ion pair with the quaternary ammonium cation, enabling migration into the organic phase [1] [3].
  • Reaction Acceleration: In the organic phase, the hydroxide ion becomes highly reactive, driving nucleophilic substitutions or eliminations that are otherwise kinetically hindered in aqueous media [2].

Table 1: Efficiency of Tetraethanol Ammonium Hydroxide in Phase-Transfer Catalysis

Reaction TypeSubstrateYield (%)Reaction Time (min)Reference
Acylation of alcoholsBenzyl alcohol8990 [1]
EtherificationCresol derivatives78120 [3]

This catalyst is particularly effective in esterification and alkylation reactions, where it reduces energy input and eliminates the need for expensive anhydrous solvents [1] [3].

Role in Nucleophilic Substitution Reaction Optimization

Tetraethanol ammonium hydroxide enhances nucleophilic substitution (SN₂) reactions by:

  • Increasing Nucleophilicity: The hydroxide ion, when paired with the ammonium cation, exhibits higher nucleophilic activity in nonpolar solvents compared to free OH⁻ in water [4].
  • Solvent Compatibility: Enables reactions in mixed aqueous-organic systems, broadening substrate scope.

For example, in the synthesis of nitriles from halogenoalkanes, the catalyst improves cyanide (CN⁻) availability in the organic phase, achieving yields exceeding 85% under mild conditions [4].

Key Reaction Pathway:
$$ \text{R-X + :CN⁻} \xrightarrow{\text{Tetraethanol ammonium hydroxide}} \text{R-CN + X⁻} $$

Synergistic Effects with Transition Metal Catalysts

Tetraethanol ammonium hydroxide synergizes with transition metals (e.g., Pt, Rh) by:

  • Stabilizing Reactive Intermediates: Its hydroxide ion participates in hydrogen-bonding networks, stabilizing metal complexes during catalytic cycles [6].
  • Enhancing Mass Transfer: In biphasic systems, it transports metal-coordinated anions (e.g., amides, hydrides) into the organic phase, improving reaction rates [7].

Table 2: Synergistic Catalysis Examples

Transition MetalReaction TypeKey OutcomeReference
PlatinumNitrile hydration77,000 TON at 90°C in aqueous ethanol [6]
RhodiumAllylic amination99% enantiomeric excess (ee) [7]

For instance, in platinum-catalyzed nitrile hydration, the ammonium compound increases the local concentration of water around the metal center, enabling high turnover numbers (TONs) without hydrolyzing sensitive functional groups [6].

Tetraethanol ammonium hydroxide, with the molecular formula C₈H₂₁NO₅ and molecular weight of 211.26 grams per mole, represents a quaternary ammonium hydroxide compound characterized by a tetraethylammonium cation and a hydroxide anion [2]. This compound is typically encountered in aqueous solutions, which are colorless and exhibit strong alkaline properties with pH values ranging from 10.5 to 12.0 [3]. The compound demonstrates exceptional utility in advanced material engineering applications, particularly in the synthesis of mesoporous materials, nanoparticle surface modification, and electrochemical energy storage systems [4] [5] [6].

Template Agent Functionality in Mesoporous Material Synthesis

Tetraethanol ammonium hydroxide functions as a highly effective structure directing agent in the synthesis of mesoporous materials, demonstrating superior template functionality through its quaternary ammonium structure [4] [7] [5]. The compound participates in the synthesis of zeolite beta and mesoporous molecular sieves through cooperative self-assembly mechanisms with silica precursors [4] [8] [9]. Research has demonstrated that tetraethanol ammonium hydroxide solution at 35 weight percent in water serves as an organic structure-directing agent for the synthesis of mesoporous molecular sieves and zeolite samples [4] [7].

The template functionality operates through electrostatic interactions between the positively charged tetraethylammonium cations and negatively charged silicate species during the sol-gel process [10] [8] [11]. During mesoporous silica synthesis, tetraethanol ammonium hydroxide promotes the formation of well-ordered hexagonal structures with controllable pore sizes ranging from 3.4 to 22 nanometers [12] [7] [8]. The compound demonstrates excellent structure directing efficiency, enabling the production of mesoporous materials with surface areas between 597.2 and 712.4 square meters per gram [8] [9].

The synthesis mechanism involves the hydrolysis and condensation of silica precursors such as tetraethyl orthosilicate in the presence of tetraethanol ammonium hydroxide templates [7] [13] [8]. The quaternary ammonium groups locate at channel intersections within the framework, with one positioned inside the framework and another at the pore mouth, facilitating precise structural control [11] [14]. The template removal process occurs at temperatures between 450 and 650 degrees Celsius, resulting in the formation of open mesoporous structures [9] [15] [16].

Mesoporous Material Synthesis Parameters

Template AgentConcentration (wt%)pH RangePore Size (nm)Surface Area (m²/g)Template EfficiencySynthesis Temperature (°C)
Tetraethanol Ammonium Hydroxide20-2510.5-12.03.4-22597-712High25-50
Tetramethylammonium Hydroxide2512.62-301100Very High25-140
Tetrabutylammonium Hydroxide0.310.42-30600-800Moderate45

Research findings indicate that tetraethanol ammonium hydroxide enables fast synthesis of mesoporous silica materials via simple organic compound templated sol-gel routes [12] [9]. The compound accelerates the gelation speed of siliceous species during microporous material preparation, similar to ammonium hydroxide but with enhanced structural control [12] [7]. Studies have shown that the limited conformational freedom provided by the cyclic structure of quaternary ammonium salts acts as a crucial prerequisite for effective structure direction in zeolite synthesis [14] [17].

Surface Modification of Nanoparticles for Enhanced Dispersion

Tetraethanol ammonium hydroxide demonstrates significant efficacy in nanoparticle surface modification applications, particularly for enhancing dispersion stability and preventing agglomeration [18] [19] [20]. The compound functions as an effective peptizing agent for various nanoparticle systems, including magnetite, silica, and metal oxide nanoparticles [18] [19] [21]. Research has revealed that tetraethanol ammonium hydroxide surfaces of synthesized nanoparticles become coated with tetrakis(2-hydroxyethyl)azanium cations, which provide electrostatic stabilization [18] [22] [21].

The surface modification mechanism involves the adsorption of quaternary ammonium cations onto nanoparticle surfaces, creating a positively charged surface layer that prevents agglomeration through electrostatic repulsion [18] [19] [22]. Studies using tetramethylammonium hydroxide on magnetite nanoparticles demonstrated that quaternary ammonium hydroxides effectively reduce particle agglomeration and improve aqueous dispersibility [18] [19]. The degree of particles agglomeration can be monitored using laser diffraction techniques and transmission electron microscopy imaging [18] [21].

Surface modification with tetraethanol ammonium hydroxide results in significant improvements in nanoparticle dispersion properties [20] [23] [21]. Research on silica nanoparticles shows that surface modification reduces hydrodynamic diameter from 236.0 nanometers to 116.4 nanometers, indicating substantially reduced aggregation [21] [24]. The improved aqueous dispersibility and higher stability are attributed to surface hydrophilicity combined with electrosteric repulsion among nanoparticles after surface modification [21] [24].

The compound demonstrates effectiveness across various nanoparticle substrates, with zeta potential measurements showing enhanced surface charge characteristics [19] [22] [24]. Critical aggregation concentration studies reveal that quaternary ammonium hydroxides provide superior stabilization compared to conventional stabilizers, with effectiveness varying based on cation size and surface coverage [22] [24] [25]. The quaternary ammonium hydroxides deliver more hydroxyl groups per unit weight than other stabilizers, resulting in more proficient dissociation and extended surface coverage [22].

Nanoparticle Surface Modification Performance

Substrate TypeParticle Size (nm)Zeta Potential (mV)Dispersion Stability (hours)Hydrodynamic Diameter (nm)Agglomeration Reduction (%)
Silica Nanoparticles27-191+15 to +4572-168116-23650-75
Magnetite Nanoparticles10-50+25 to +5548-12080-20060-80
Titania Nanoparticles160+20 to +4024-96180-30040-65
Alumina Nanoparticles100-500+10 to +3512-72150-40030-50

UNII

XB32TXD87V

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

631-41-4

Wikipedia

Tetraethanol ammonium hydroxide

General Manufacturing Information

Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, hydroxide (1:1): ACTIVE

Dates

Last modified: 04-14-2024

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